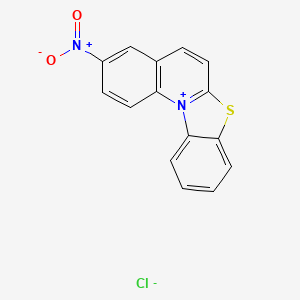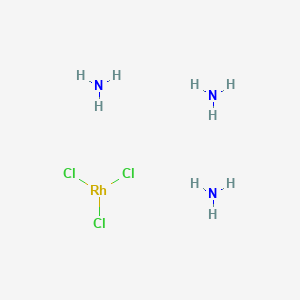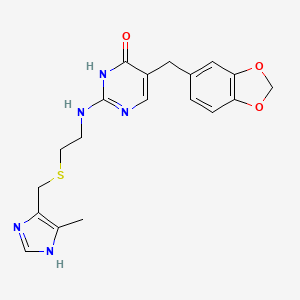
Oxmetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxmetidine is a 2-aminopyrimidin-4(1H)-one derivative bearing a 1,3-benzodioxol-5-ylmethyl group at the 5-position and with a 4-(5-methyl-(1H)imidazol-4-yl)-3-thiabutyl substituent attached to the 2-amino group. It is a specific histamine H2-receptor antagonist. It has a role as an anti-ulcer drug and a H2-receptor antagonist. It is a member of imidazoles, a pyrimidone and a member of benzodioxoles.
Oxmetidine, also known as SK and F 92994, belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Oxmetidine is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Duodenal Ulcer Healing
Oxmetidine has been studied for its efficacy in healing duodenal ulcers. A significant study found that a single bedtime dose of Oxmetidine, an H2-receptor antagonist similar to cimetidine, resulted in more complete healing of ulcers compared to placebo, as assessed endoscopically over a 12-week period. The healing was influenced by factors like acid output and ulcer diameter (Lam et al., 2005).
Oxidative Stress Studies
Oxmetidine has been implicated in studies involving oxidative stress. For example, it has been used in research examining the production of reactive oxygen species in thymocytes exposed to various pesticides, suggesting its role in understanding oxidative stress in immune cell toxicity (Olgun & Misra, 2006).
Drug-Drug Interactions
The potential of Oxmetidine to cause pharmacokinetic drug-drug interactions in the kidney has been explored. A comprehensive analysis showed that Oxmetidine is a potent inhibitor of certain drug efflux transporters, which is a critical aspect in understanding its interactions with other drugs in renal elimination (Ito et al., 2012).
Periodontal Inflammation
In a study on rabbits, topically applied Oxmetidine demonstrated strong inhibitory effects on periodontal inflammation caused by Porphyromonas gingivalis, highlighting its potential application in preventing tissue destruction in periodontal diseases (Hasturk et al., 2006).
Oxidation and Metabolism Studies
Research involving the metabolism and oxidation of Oxmetidine and its derivatives has been conducted. For instance, the degradation of cimetidine, a compound similar to Oxmetidine, by various oxidative processes, and the elucidation of mass spectrometry products, is relevant for understanding its degradation and toxicity in different environmental conditions (Quaresma et al., 2020).
Propriétés
Numéro CAS |
72830-39-8 |
|---|---|
Nom du produit |
Oxmetidine |
Formule moléculaire |
C19H21N5O3S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25) |
Clé InChI |
YTBDPHYVGACIPC-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
Autres numéros CAS |
72830-39-8 |
Numéros CAS associés |
63204-23-9 (di-hydrochloride) |
Synonymes |
oxmetidine oxmetidine dihydrochloride SK and F 92994 SK and F-92994 SKF 92994 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



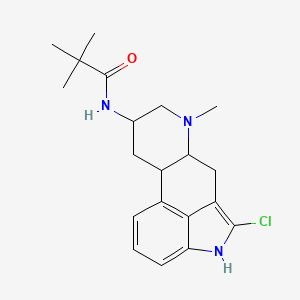
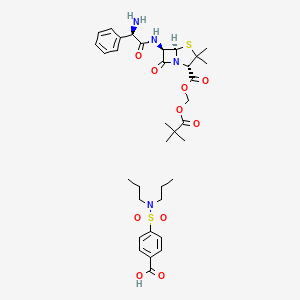

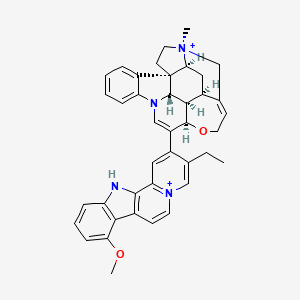
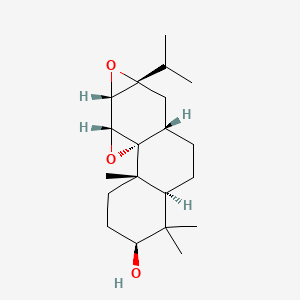

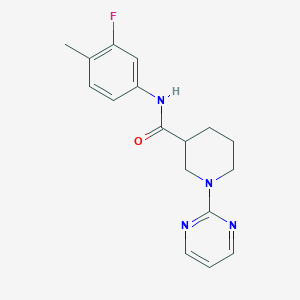
![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)

![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
![N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide](/img/structure/B1206752.png)

